molecular formula C20H17FN4O B2843192 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-35-4

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2843192
CAS No.: 895002-35-4
M. Wt: 348.381
InChI Key: AXAQJTDSHZOTNH-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with 2,4-dimethylphenyl and 4-fluorophenylmethyl groups.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 2,4-dimethylphenyl and 4-fluorophenylmethyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAQJTDSHZOTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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